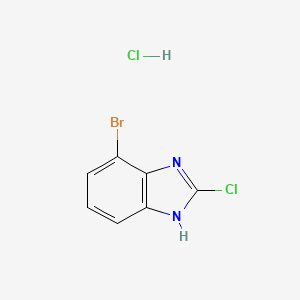
Tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound is characterized by the presence of a tert-butyl ester group, a phenylpropyl side chain, and a pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 3-phenylpropyl bromide. The reaction is carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the phenylpropyl side chain to a saturated alkyl chain.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and triethylamine (TEA) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or saturated alkyl chains.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate
- Tert-butyl 3-formylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the phenylpropyl side chain and the tert-butyl ester group. These features contribute to its distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives .
Propiedades
Fórmula molecular |
C18H27NO2 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-phenylpropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO2/c1-18(2,3)21-17(20)19-14-8-13-16(19)12-7-11-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3 |
Clave InChI |
OHQITGZLOQLORY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


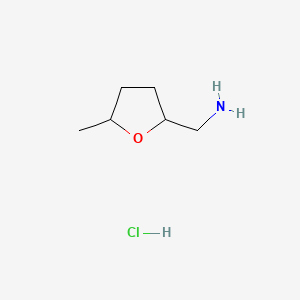
![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
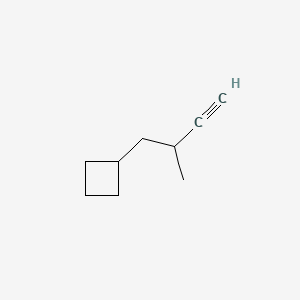
![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)
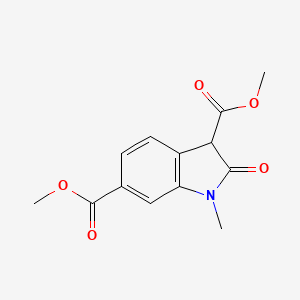
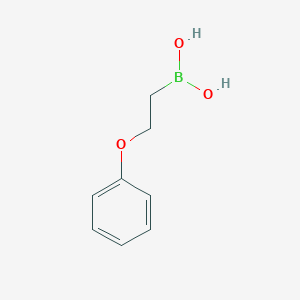
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13460815.png)
![Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B13460816.png)
![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)
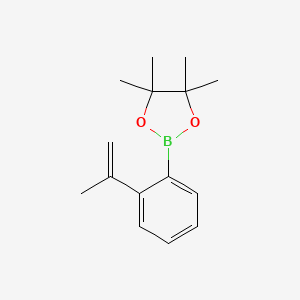

![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)
